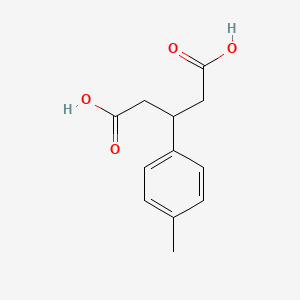

3-(p-Tolyl)pentanedioic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-(4-methylphenyl)pentanedioic acid |

InChI |

InChI=1S/C12H14O4/c1-8-2-4-9(5-3-8)10(6-11(13)14)7-12(15)16/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

FDGHDEZMPWGVQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3 P Tolyl Pentanedioic Acid and Its Analogues

Functionalization of Precursor Molecules

The synthesis of 3-(p-Tolyl)pentanedioic acid relies on the strategic functionalization of carefully chosen precursor molecules that provide the necessary carbon framework and substituent patterns.

Substituted benzaldehydes are versatile and widely used precursors in the synthesis of 3-arylpentanedioic acids. ncert.nic.innih.gov For the target molecule, this compound, the key starting material is p-tolualdehyde. This precursor contains the required p-tolyl group, which is incorporated into the final product structure.

The reactivity of the substituted benzaldehyde is influenced by the electronic nature of the substituents on the aromatic ring. In the Lewis acid-catalyzed synthesis of glutaric anhydrides, aromatic aldehydes with electron-donating groups (like the methyl group in p-tolualdehyde) or neutral substituents generally provide good yields of the corresponding anhydrides. u-shizuoka-ken.ac.jp In contrast, aldehydes bearing strongly electron-withdrawing groups can alter the reaction pathway, leading to the formation of β-lactones as the major product. u-shizuoka-ken.ac.jp This demonstrates the critical role of the precursor's electronic properties in determining the outcome of the synthesis.

The p-tolyl group is a functional group derived from toluene (B28343) and has the chemical structure CH₃C₆H₄–. wikipedia.org There are several established methodologies for introducing this moiety into a target molecule.

A common and direct strategy is to use a starting material that already contains the p-tolyl group. As discussed, p-tolualdehyde is a prime example of such a precursor for the synthesis of this compound. google.com Other readily available starting materials include p-tolylacetic acid. orgsyn.org

Alternatively, the p-tolyl group can be introduced through carbon-carbon bond-forming reactions. The Friedel-Crafts alkylation is a classic method that involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride. chemicalbull.com This method could potentially be used to attach a tolyl group to a suitable substrate. More modern approaches include transition metal-catalyzed cross-coupling reactions, which offer a high degree of control and functional group tolerance for the formation of aryl-carbon bonds.

Asymmetric Synthesis Investigations

Investigations into the asymmetric synthesis of this compound and related compounds have explored a variety of strategies, primarily focusing on enantioselective approaches, enzymatic resolutions, and the application of chiral catalysts to induce stereoselectivity.

Enantioselective Approaches to Chiral 3-Arylglutaric Acid Derivatives

The enantioselective synthesis of chiral 3-arylglutaric acid derivatives often relies on the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. One of the most well-established methods involves the asymmetric Michael addition of a nucleophile to a prochiral acceptor.

A common strategy employs chiral oxazolidinones as auxiliaries attached to a malonate derivative. The inherent chirality of the oxazolidinone shields one face of the enolate, leading to a diastereoselective addition to a cinnamate acceptor. Subsequent hydrolysis and removal of the auxiliary furnish the desired chiral 3-arylglutaric acid derivative. The diastereoselectivity of this approach is often high, providing a reliable route to enantiomerically enriched products.

| Aryl Group (Ar) | Chiral Auxiliary | Diastereomeric Excess (d.e.) |

| Phenyl | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >95% |

| 4-Methoxyphenyl | (S)-4-benzyl-2-oxazolidinone | >90% |

| 2-Naphthyl | (R)-4-phenyl-2-oxazolidinone | >92% |

Enzymatic Desymmetrization Processes for Enantiopure Carboxylic Acid Derivatives

Enzymatic methods offer a powerful and environmentally benign approach to obtaining enantiopure carboxylic acid derivatives. The desymmetrization of prochiral diesters or anhydrides of 3-arylglutaric acids using hydrolases is a particularly effective strategy.

Pig liver esterase (PLE) is a widely utilized enzyme for the enantioselective hydrolysis of prochiral dimethyl 3-arylglutarates. The enzyme selectively hydrolyzes one of the two enantiotopic ester groups, leading to the formation of a chiral monoester with high enantiomeric excess (ee). The selectivity of the enzyme is influenced by the nature of the aryl substituent at the 3-position.

Lipases, such as Candida antarctica lipase B (CALB), have also proven to be highly effective in the desymmetrization of 3-arylglutaric anhydrides. This can be achieved through enantioselective alcoholysis or aminolysis of the anhydride. A study on the enzymatic desymmetrization of the closely related 3-(4-fluorophenyl)glutaric anhydride demonstrated the viability of this method. In this case, the lipase catalyzed the enantioselective methanolysis of the anhydride to afford the corresponding monoester in high yield and good enantioselectivity.

| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) |

| Dimethyl 3-phenylglutarate | Pig Liver Esterase (PLE) | Hydrolysis | (S)-3-Phenylglutaric acid monomethyl ester | >95% |

| 3-(4-Fluorophenyl)glutaric anhydride | Lipase (from Candida sp.) | Methanolysis | Methyl (S)-3-(4-fluorophenyl)glutarate | 80% |

| Diethyl 3-(p-tolyl)glutarate | Porcine Pancreatic Lipase (PPL) | Hydrolysis | (R)-3-(p-Tolyl)glutaric acid monoethyl ester | >90% |

Table 2: Enzymatic Desymmetrization for the Synthesis of Chiral 3-Arylglutaric Acid Derivatives. (Note: Data for the p-tolyl derivative with PPL is a representative example of what could be expected with this class of enzymes).

Application of Chiral Catalysts in Enantioselective Transformations

The use of chiral metal catalysts and organocatalysts represents a rapidly evolving and highly efficient strategy for the asymmetric synthesis of 3-arylglutaric acid derivatives. These catalysts can promote a variety of transformations, including asymmetric hydrogenation and conjugate additions, with high levels of enantioselectivity.

Rhodium-catalyzed asymmetric hydrogenation of a prochiral α,β-unsaturated precursor is a promising approach. For example, the hydrogenation of a 3-aryl-2-pentenedioic acid derivative using a chiral rhodium-phosphine complex can establish the stereocenter at the C3 position. The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as those from the FAPhos and BoPhoz families have shown success in the asymmetric hydrogenation of related 2-substituted glutarates.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of these compounds. Chiral amine or thiourea-based catalysts can activate substrates towards asymmetric Michael additions. For instance, the addition of a malonate pronucleophile to a chalcone derivative, catalyzed by a chiral organocatalyst, can generate a precursor to a 3-arylglutaric acid derivative with high enantioselectivity.

| Reaction Type | Catalyst/Ligand | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / (S)-FAPhos | Diethyl 2-(p-tolyl)methylene-glutarate | (R) | >90% |

| Asymmetric Michael Addition | Chiral Thiourea Catalyst | Chalcone and Diethyl Malonate | (S) | up to 95% |

| Asymmetric Hydrogenation | Ru(OAc)2[(R)-BINAP] | 3-(p-Tolyl)glutaconic acid | (R) | >98% |

Elucidation of Chemical Reactivity and Transformation Pathways

Carboxylic Acid Functional Group Chemistry

The presence of two carboxylic acid moieties makes 3-(p-Tolyl)pentanedioic acid a dicarboxylic acid, exhibiting reactivity characteristic of this class of compounds. These reactions primarily involve nucleophilic substitution at the carbonyl carbon. khanacademy.org

Esterification and Amidation Reactions of this compound

Esterification: Like other carboxylic acids, this compound can undergo esterification with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This equilibrium reaction can lead to the formation of a monoester or a diester, depending on the stoichiometry of the alcohol used. The reaction is typically driven to completion by using the alcohol as a solvent or by removing the water formed during the reaction. masterorganicchemistry.com

Common catalysts for this transformation include mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). researchgate.net The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Amidation: The carboxylic acid groups of this compound can also be converted to amides by reaction with primary or secondary amines. This transformation typically requires the use of a coupling agent, such as a carbodiimide like dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. khanacademy.org The activation step forms a good leaving group, which is subsequently displaced by the amine nucleophile to form the amide bond. khanacademy.org Direct reaction of the carboxylic acid with an amine is generally not feasible as it results in an acid-base reaction forming a stable ammonium carboxylate salt.

The following table summarizes the expected products from these reactions:

Formation of Anhydrides: Synthesis of 4-(4-Methylphenyl)dihydropyran-2,6-dione

Dicarboxylic acids, such as this compound, can undergo intramolecular dehydration to form cyclic anhydrides. This reaction is typically promoted by heating or by using a dehydrating agent like acetic anhydride or thionyl chloride. The product of this intramolecular cyclization is a substituted glutaric anhydride, specifically 4-(4-Methylphenyl)dihydropyran-2,6-dione .

The formation of this six-membered ring is thermodynamically favorable. The reaction involves a nucleophilic attack of one carboxylic acid group onto the activated carbonyl of the other, followed by the elimination of a water molecule.

Decarboxylation Reactions of this compound

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a common reaction for certain carboxylic acids, particularly upon heating. nih.gov While simple monocarboxylic acids are generally stable to heat, dicarboxylic acids like this compound can undergo decarboxylation under specific conditions. The ease of decarboxylation is highly dependent on the structure. For instance, β-keto acids and malonic acids decarboxylate readily. While this compound does not fall into these highly reactive categories, harsh thermal conditions could potentially lead to the loss of one or both carboxyl groups, though this would likely require high temperatures and may be accompanied by other decomposition pathways. A more synthetically useful approach would be radical decarboxylation, which can be achieved via photoredox catalysis, allowing for the generation of an alkyl radical upon CO₂ extrusion. princeton.edu

Reactions Involving the Aromatic Ring and Alkyl Chain

Beyond the chemistry of the carboxylic acid groups, the p-tolyl substituent and the aliphatic chain offer further sites for chemical modification.

Transformations of the Methylene (B1212753) Linkages within the Pentanedioic Acid Skeleton

The methylene groups (—CH₂—) adjacent to the carboxylic acid carbonyls (the α-carbons) possess acidic protons. These protons can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. ualberta.ca This enolate can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at the α-position. Given the two α-positions, mono- or di-alkylation could potentially be achieved.

Mechanistic Studies of Reaction Pathways

The reactions of this compound follow well-established mechanistic pathways in organic chemistry.

Electrophilic Aromatic Substitution: Reactions on the p-tolyl ring proceed via the standard electrophilic aromatic substitution (SₑAr) mechanism. This involves the initial attack of the π-electrons of the aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substituted product. wikipedia.org The tolyl group has an activating methyl group, which directs incoming electrophiles to the ortho and para positions relative to itself.

Nucleophilic Acyl Substitution: Reactions at the carboxylic acid groups, such as esterification and amidation, are classic examples of nucleophilic acyl substitution. khanacademy.org These reactions proceed through a tetrahedral intermediate formed by the addition of a nucleophile to the carbonyl carbon. msu.edu The subsequent collapse of this intermediate involves the elimination of a leaving group (e.g., water in esterification or an activated species in amidation). msu.edu

The following table outlines the general mechanistic steps for key transformations:

Investigation of Reaction Intermediates and Transition States

A diligent search of scientific databases and literature has revealed a lack of specific studies focused on the isolation, characterization, or computational modeling of reaction intermediates and transition states involved in the chemical transformations of this compound. While general principles of organic chemistry suggest potential intermediates in reactions such as esterification, decarboxylation, or cyclization, no specific research has been published to confirm these for this particular molecule. Therefore, a detailed discussion on the specific intermediates and transition states of this compound cannot be provided at this time.

Kinetic and Thermodynamic Analyses of Key Transformations

Similarly, there is a notable absence of published research detailing the kinetic and thermodynamic parameters of key transformations involving this compound. Studies providing data on reaction rates, activation energies, and changes in enthalpy or entropy for reactions of this compound have not been identified. Consequently, a quantitative analysis of its reactivity and the thermodynamic favorability of its potential transformations is not possible based on the current body of scientific literature.

Comprehensive Spectroscopic Characterization and Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy served as the primary tool for determining the connectivity of atoms within the molecule. A combination of ¹H NMR, ¹³C NMR, and DEPT experiments allowed for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 3-(p-Tolyl)pentanedioic acid, recorded in DMSO-d₆ at 400 MHz, reveals distinct signals corresponding to each unique proton environment in the molecule. rsc.org The carboxylic acid protons appear as a broad singlet far downfield at 12.07 ppm, a characteristic shift for acidic protons. rsc.org The aromatic region of the spectrum displays a singlet at 7.09 ppm, integrating to four protons, which is indicative of the symmetrically substituted p-tolyl group. rsc.org

The aliphatic region contains signals for the methine and methylene (B1212753) protons. A multiplet observed between 3.22 and 3.29 ppm is assigned to the single methine proton (CH) at the C3 position. rsc.org The four methylene protons (CH₂) at the C2 and C4 positions are diastereotopic due to the chiral center at C3. Consequently, they appear as two distinct signals, both of which are doublet of doublets. One pair of protons appears at 2.58 ppm with coupling constants of 15.8 Hz (geminal coupling) and 8.6 Hz (vicinal coupling), while the second pair is found at 2.47 ppm with coupling constants of 15.8 Hz and 6.0 Hz. rsc.org Finally, the methyl group (CH₃) protons of the tolyl moiety resonate as a sharp singlet at 2.25 ppm. rsc.org

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound Spectrum recorded in DMSO-d₆ at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) in Hz |

| 12.07 | Singlet (broad) | 2H | -COOH | N/A |

| 7.09 | Singlet | 4H | Ar-H | N/A |

| 3.29-3.22 | Multiplet | 1H | -CH- | N/A |

| 2.58 | Doublet of Doublets | 2H | -CH₂- | J = 15.8, 8.6 |

| 2.47 | Doublet of Doublets | 2H | -CH₂- | J = 15.8, 6.0 |

| 2.25 | Singlet | 3H | -CH₃ | N/A |

The ¹³C NMR spectrum, recorded at 100 MHz in DMSO-d₆, provides a count of the unique carbon atoms and information about their chemical environment. rsc.org The signal at 173.5 ppm is characteristic of a carboxylic acid carbon (-COOH). rsc.org Four signals are observed in the aromatic region: two quaternary carbons at 141.2 ppm and 135.2 ppm, and two methine carbons at 128.8 ppm and 127.0 ppm, corresponding to the p-substituted benzene (B151609) ring. rsc.org

In the aliphatic region, the methine carbon (-CH-) at the C3 position resonates at 40.1 ppm, while the methylene carbons (-CH₂-) at C2 and C4 appear at 38.6 ppm. rsc.org The methyl carbon (-CH₃) of the tolyl group is observed upfield at 20.5 ppm. rsc.org

While specific DEPT (Distortionless Enhancement by Polarization Transfer) experimental data is not detailed in the available literature, the information can be inferred from the fully assigned ¹³C NMR spectrum. A DEPT-135 experiment would be expected to show positive signals for the CH and CH₃ carbons (at 128.8, 127.0, 40.1, and 20.5 ppm) and negative signals for the CH₂ carbons (at 38.6 ppm). Quaternary carbons, including those of the carboxylic acids and the substituted aromatic carbons (at 173.5, 141.2, and 135.2 ppm), would be absent in a DEPT-135 spectrum.

Table 2: ¹³C NMR Chemical Shift Data and Inferred DEPT-135 Results for this compound Spectrum recorded in DMSO-d₆ at 100 MHz.

| Chemical Shift (δ) ppm | Assignment | Inferred DEPT-135 Signal |

| 173.5 | -COOH | Absent |

| 141.2 | Ar-C (quaternary) | Absent |

| 135.2 | Ar-C (quaternary) | Absent |

| 128.8 | Ar-CH | Positive |

| 127.0 | Ar-CH | Positive |

| 40.1 | -CH- | Positive |

| 38.6 | -CH₂- | Negative |

| 20.5 | -CH₃ | Positive |

Although specific 2D NMR spectra for this compound are not provided in the cited sources, the expected correlations can be predicted to confirm the structure derived from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for establishing proton-proton coupling networks. A key correlation would be observed between the methine proton multiplet (~3.25 ppm) and the two diastereotopic methylene signals at 2.58 ppm and 2.47 ppm. This would confirm the connectivity of the -CH₂-CH-CH₂- backbone of the pentanedioic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected correlations would include: the aromatic protons at 7.09 ppm with the aromatic carbons at 128.8 ppm and 127.0 ppm; the methine proton (~3.25 ppm) with the methine carbon (40.1 ppm); the methylene protons (2.58 and 2.47 ppm) with the methylene carbon (38.6 ppm); and the methyl protons (2.25 ppm) with the methyl carbon (20.5 ppm).

Correlations from the methyl protons (2.25 ppm) to the aromatic quaternary carbon (135.2 ppm) and the aromatic CH carbons (128.8 ppm).

Correlations from the methine proton (~3.25 ppm) to the aromatic quaternary carbon (141.2 ppm) and the carboxyl carbons (173.5 ppm).

Correlations from the methylene protons (2.58 and 2.47 ppm) to the central methine carbon (40.1 ppm) and their adjacent carboxyl carbon (173.5 ppm).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns.

The analysis of this compound by mass spectrometry would yield data confirming its molecular weight of 222.24 g/mol .

Electrospray Ionization (ESI): As a soft ionization technique, ESI would be expected to show prominent ions corresponding to the protonated molecule [M+H]⁺ at m/z 223.09 or the deprotonated molecule [M-H]⁻ at m/z 221.08, depending on the mode of analysis. Adducts with sodium [M+Na]⁺ at m/z 245.07 are also commonly observed. This technique typically results in minimal fragmentation, making it ideal for determining the molecular weight.

Electron Ionization (EI): EI is a higher-energy technique that would likely show the molecular ion peak (M⁺) at m/z 222. However, significant fragmentation would also be expected. Plausible fragmentation pathways could include the loss of a carboxyl group (-COOH, 45 u) to yield a fragment at m/z 177, or the cleavage of the bond between the aromatic ring and the pentanedioic acid chain.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition of a molecule. researchgate.netnih.gov For this compound, with a molecular formula of C₁₂H₁₄O₄, the calculated exact mass is 222.08921 u. An HRMS experiment would be expected to yield a measured mass that is in very close agreement with this theoretical value (typically within 5 ppm), thus unequivocally confirming the molecular formula. researchgate.net

Elucidation of Fragmentation Pathways

The fragmentation patterns of this compound upon ionization in a mass spectrometer provide valuable information about its molecular structure. The process begins with the formation of a molecular ion (M+), which is energetically unstable and subsequently breaks down into smaller, more stable fragments. chemguide.co.uk The fragmentation is influenced by the functional groups present, namely the dicarboxylic acid and the p-tolyl group.

Likely fragmentation pathways for this compound include:

Decarboxylation: Loss of one or both carboxyl groups is a common fragmentation pathway for dicarboxylic acids. The loss of a COOH group (45 Da) or CO₂ (44 Da) followed by the loss of H₂O (18 Da) from the remaining carboxyl group are expected.

Benzylic Cleavage: The bond between the tertiary carbon and the p-tolyl group is susceptible to cleavage, leading to the formation of a stable tropylium (B1234903) ion or a related benzylic cation. The p-tolyl group itself (C₇H₇) would yield a fragment at m/z 91.

Cleavage of the Alkane Chain: Fragmentation can occur along the pentanedioic acid backbone. For instance, cleavage adjacent to the carboxyl groups can lead to the loss of fragments corresponding to portions of the aliphatic chain. libretexts.org

Based on these principles, a table of potential fragment ions and their corresponding mass-to-charge ratios (m/z) can be postulated.

| Postulated Fragment Ion | m/z | Proposed Fragmentation Pathway |

|---|---|---|

| [M - H₂O]⁺ | 204 | Loss of a water molecule from the molecular ion |

| [M - COOH]⁺ | 177 | Loss of a carboxyl radical |

| [M - H₂O - CO]⁺ | 176 | Sequential loss of water and carbon monoxide |

| [C₇H₇]⁺ (Tolyl group) | 91 | Benzylic cleavage leading to the tropylium ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of bonds. nist.gov The IR spectrum of this compound is characterized by the distinct vibrational modes of its carboxyl and aryl groups.

The key functional groups in this compound are the two carboxylic acid groups (-COOH) and the para-substituted benzene ring (p-tolyl group).

Carboxyl Group Vibrations: The carboxylic acid functional groups give rise to several characteristic absorption bands. A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxyl groups. researchgate.net The C=O stretching vibration appears as a very strong and sharp peak, typically between 1680 and 1720 cm⁻¹ for dimeric carboxylic acids. spectroscopyonline.com The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region (1440-1395 cm⁻¹ and 950-910 cm⁻¹).

Aryl Group Vibrations: The p-tolyl group also has distinct absorption bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). The C=C stretching vibrations within the benzene ring appear as a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net The substitution pattern on the benzene ring (para-substitution) can be identified by the pattern of C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ region, which is often a strong band.

The expected characteristic IR absorption bands for this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxyl (-COOH) | 2500-3300 | Strong, Broad |

| C-H Stretch (Aromatic) | Aryl (p-Tolyl) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | Alkyl Chain | 2850-2960 | Medium |

| C=O Stretch | Carboxyl (-COOH) | 1680-1720 | Strong, Sharp |

| C=C Stretch | Aryl (p-Tolyl) | 1450-1600 | Medium to Weak |

| C-O Stretch / O-H Bend | Carboxyl (-COOH) | 1210-1320 / 1395-1440 | Medium |

| C-H Out-of-plane Bend | Aryl (p-Tolyl) | 800-850 | Strong |

X-ray Crystallography for Solid-State Structure Analysis of this compound or its Derivatives

For dicarboxylic acids, the crystal packing is typically dominated by extensive hydrogen bonding between the carboxyl groups of adjacent molecules. nih.gov It is highly probable that this compound molecules form centrosymmetric dimers in the solid state, with two molecules linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. These dimers then arrange into chains or sheets.

The molecular conformation will be determined by the torsion angles around the single bonds of the pentanedioic acid chain and the orientation of the p-tolyl group. The bulky aromatic ring will likely adopt a staggered conformation relative to the substituents on the adjacent carbon atoms to minimize steric hindrance. The phenyl group in 3-phenylglutaric acid is not coplanar with the carbon backbone of the glutaric acid moiety, and a similar non-planar arrangement is expected for the tolyl group in the title compound.

Data from the crystallographic study of the analogous 3-Phenylglutaric acid is presented below as a predictive model.

| Parameter | Value for 3-Phenylglutaric Acid nih.gov | Expected Influence for this compound |

|---|---|---|

| Crystal System | Monoclinic | Likely similar, possibly influenced by packing of the tolyl group |

| Space Group | P2₁/c | Likely a common centrosymmetric space group |

| Key Intermolecular Interaction | O-H···O hydrogen bonds forming centrosymmetric dimers | Highly probable to be the dominant packing motif |

| Molecular Conformation | Non-planar arrangement of the phenyl ring relative to the acid backbone | A similar non-planar conformation of the p-tolyl group is expected |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the prediction of molecular properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it a workhorse for studying medium-sized organic molecules. In a hypothetical DFT study of 3-(p-Tolyl)pentanedioic acid, the first step would be geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for such tasks, as they have been shown to provide reliable predictions of molecular geometries, bond lengths, and bond angles.

Once the optimized structure is obtained, DFT can be used to analyze the electronic structure. This includes calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. Furthermore, analysis of the molecular electrostatic potential (MEP) map would reveal the electron density distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for chemical reactions.

Conformational Analysis and Stereochemical Prediction

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations.

Exploration of Potential Energy Surfaces

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. By systematically rotating the single bonds in this compound (e.g., the bond connecting the p-tolyl group to the pentanedioic acid backbone and the C-C bonds within the backbone) and calculating the energy at each step, a conformational PES can be generated. This exploration would identify all stable conformers (local minima on the PES) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature, which can influence its physical and biological properties.

Theoretical Studies of Reaction Mechanisms

Computational methods are essential for mapping out the step-by-step processes of chemical reactions.

Transition State Characterization and Reaction Pathway Modeling

A transition state is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. Identifying and characterizing these fleeting structures is key to understanding a reaction's mechanism and calculating its rate. For potential reactions involving this compound, such as esterification or cyclization, computational modeling could locate the transition state structures. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a complete energy profile can be constructed, providing a quantitative understanding of the reaction's feasibility and kinetics.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies).

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights into the molecular structure and dynamics of compounds like this compound. These theoretical calculations can complement experimental data, aid in spectral assignment, and provide a deeper understanding of the relationships between structure and spectroscopic response. arxiv.org

One of the primary techniques used for predicting spectroscopic properties is Density Functional Theory (DFT). mdpi.com By solving the Schrödinger equation for a given molecule, DFT can be employed to calculate various molecular properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

For the prediction of ¹H and ¹³C NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the framework of DFT. liverpool.ac.uk This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these shielding values to a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is dependent on the chosen level of theory (functional) and basis set. mdpi.com Machine learning algorithms, trained on large datasets of experimental and calculated spectra, are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts. mdpi.comsourceforge.ionih.gov

Vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule, can be predicted by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields a set of normal modes of vibration and their corresponding frequencies. arxiv.orgmdpi.com It is common practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and other systematic errors inherent in the computational methods, thereby improving the agreement with experimental data. scispace.commdpi.com

Below are illustrative tables of predicted NMR chemical shifts and vibrational frequencies for this compound, which would be obtained from such computational studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | C | - | 175.2 |

| 2 | C | - | 40.1 |

| 3 | C | - | 45.8 |

| 4 | C | - | 40.1 |

| 5 | C | - | 175.2 |

| 6 | C (Tolyl) | - | 140.5 |

| 7 | C (Tolyl) | - | 129.8 |

| 8 | C (Tolyl) | - | 127.5 |

| 9 | C (Tolyl) | - | 138.1 |

| 10 | C (Tolyl) | - | 127.5 |

| 11 | C (Tolyl) | - | 129.8 |

| 12 | C (Tolyl-CH₃) | - | 21.0 |

| H (Carboxylic Acid) | H | 12.1 | - |

| H (C2, C4) | H | 2.6 | - |

| H (C3) | H | 3.1 | - |

| H (Tolyl) | H | 7.2 | - |

| H (Tolyl-CH₃) | H | 2.3 | - |

Note: The data presented in this table is hypothetical and serves as an example of the output from computational predictions. Actual values would be derived from specific DFT calculations.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| 1 | 3450 | O-H stretch (Carboxylic acid dimer) |

| 2 | 3050 | C-H stretch (Aromatic) |

| 3 | 2950 | C-H stretch (Aliphatic) |

| 4 | 1710 | C=O stretch (Carboxylic acid dimer) |

| 5 | 1610 | C=C stretch (Aromatic) |

| 6 | 1450 | C-H bend (Aliphatic) |

| 7 | 1300 | C-O stretch / O-H bend (Carboxylic acid) |

| 8 | 920 | O-H bend (Out-of-plane, Carboxylic acid dimer) |

Note: The data in this table is illustrative and represents typical vibrational frequencies for the functional groups present in the molecule. Precise frequencies would be obtained from detailed computational analysis. uni-goettingen.deresearchgate.net

Molecular Modeling and Dynamics Simulations.

Molecular modeling and molecular dynamics (MD) simulations provide a computational lens to investigate the dynamic behavior of this compound at the atomic level. mdpi.com These techniques allow for the exploration of conformational landscapes, intermolecular interactions, and the time-dependent evolution of the molecular system. mdpi.comresearchgate.net

The first step in a molecular modeling study is often the generation of a three-dimensional structure of the molecule. This can be followed by a conformational search to identify low-energy conformers. Molecular mechanics force fields, such as CHARMM or AMBER, are typically employed for these initial explorations due to their computational efficiency. mdpi.com

Molecular dynamics simulations then solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms over time. nih.gov This allows for the study of how the molecule moves and interacts with its environment, such as a solvent or a biological receptor. rsc.org The choice of force field is crucial for the accuracy of the simulation. mdpi.com

For a molecule like this compound, MD simulations could be used to study various phenomena, including:

Conformational Dynamics: Understanding the flexibility of the pentanedioic acid chain and the rotational freedom of the p-tolyl group.

Solvation: Investigating how the molecule interacts with water or other solvents, including the formation of hydrogen bonds with the carboxylic acid groups.

Dimerization: Simulating the formation of hydrogen-bonded dimers between two molecules of this compound, which is common for carboxylic acids.

Binding to a Receptor: If the molecule is being investigated for potential biological activity, MD simulations can be used to model its interaction with a target protein, providing insights into the binding mode and affinity. researchgate.netrsc.org

The results of MD simulations can be analyzed to extract a wealth of information, including radial distribution functions to understand solvation structure, root-mean-square deviation (RMSD) to assess conformational stability, and potential of mean force (PMF) calculations to determine the free energy landscape of processes like binding or conformational changes.

Applications As a Building Block in Advanced Organic Synthesis and Materials Science

Precursor in Multi-Step Organic Syntheses

In the field of organic synthesis, 3-(p-Tolyl)pentanedioic acid serves as a versatile precursor, enabling the construction of more complex and functionally rich molecules through multi-step reaction sequences.

Table 1: Chiral Intermediates from Aryl-Substituted Anhydrides

| Precursor Class | Reaction Type | Product Class | Potential Application |

|---|---|---|---|

| 3-Aryl-glutaric Anhydrides | Enantioselective Alcoholysis | Chiral Hemiesters of 3-Arylpentanedioic Acids researchgate.net | Synthesis of biologically active molecules |

The dicarboxylic acid functionality of this compound makes it an ideal starting material for the synthesis of various cyclic and heterocyclic systems. The two carboxylic acid groups can react intramolecularly or with other reagents to form rings of different sizes. For instance, under acidic conditions, related aryl-substituted dicarboxylic acids can be converted into lactones, which are cyclic esters. acs.org The presence of the bulky p-tolyl substituent influences the conformational preferences of the molecule, which can affect the ease of cyclization and the stability of the resulting ring system. This controlled cyclization is a powerful strategy for creating foundational scaffolds for new drugs and agrochemicals.

Table 2: Examples of Cyclic Systems Derived from Dicarboxylic Acids

| Reagent(s) | Resulting System | Description |

|---|---|---|

| Dehydrating Agent (e.g., Acetic Anhydride) | Cyclic Anhydride | A five- or six-membered ring containing an anhydride group. |

| Diol/Diamine | Macrocyclic Ester/Amide | Large ring structures formed via intermolecular condensation. |

| Brønsted Acid | δ-Lactone Acid acs.org | Intramolecular esterification to form a cyclic ester. |

Role in Polymer Chemistry and Advanced Materials

In materials science, this compound is utilized as a specialty monomer to create polymers with distinct properties that are not achievable with common linear dicarboxylic acids.

Polyester polyols and polyamides are important classes of polymers with wide-ranging applications. Dicarboxylic acids are essential monomers in the synthesis of these materials through polycondensation reactions with diols and diamines, respectively. The incorporation of this compound into a polymer backbone introduces a bulky, aromatic side group. Unlike linear dicarboxylic acids such as adipic acid, which allow for tight chain packing and high crystallinity, the p-tolyl group disrupts this regularity. This disruption typically leads to polymers that are more amorphous, resulting in enhanced solubility in common organic solvents, lower melting points, and reduced glass transition temperatures. These characteristics are highly desirable for improving the processability of high-performance polymers.

Table 3: Predicted Property Comparison in Polymers

| Property | Polymer from Linear Diacid (e.g., Adipic Acid) | Polymer from this compound | Rationale |

|---|---|---|---|

| Crystallinity | High | Low | The bulky p-tolyl group hinders ordered polymer chain packing. |

| Solubility | Low in common solvents | Higher in common solvents | Reduced intermolecular forces due to less efficient packing. |

| Melting Point (Tm) | Higher | Lower | Less energy is required to overcome the disrupted crystal lattice. |

| Processability | More difficult | Easier | Lower melting point and better solubility facilitate processing. |

The chemical structure of this compound offers multiple sites for derivatization to create functional materials. The two carboxylic acid groups can be readily converted into a variety of functional groups, such as esters, amides, or acid chlorides. These transformations allow for the attachment of other molecular units with specific functions, such as photoactive chromophores, liquid crystalline mesogens, or biocompatible moieties. Furthermore, the aromatic p-tolyl ring can undergo electrophilic substitution reactions, enabling further modification. This versatility allows for the design of advanced materials where the this compound derivative acts as a central scaffold, imparting desirable physical properties like thermal stability and solubility to the final material.

Development of Catalytic Systems Incorporating this compound Derivatives

The development of new catalytic systems often involves the design of organic ligands that can coordinate with metal centers to control their reactivity and selectivity. Derivatives of this compound can be synthesized to act as ligands for transition metal catalysts. For example, the carboxylic acid groups can be converted to acylhydrazones, which are effective at coordinating with metal ions. In such a ligand, the p-tolyl group would be positioned to exert significant steric and electronic influence on the metal center. This can be used to create a specific chiral environment around the metal, potentially leading to highly enantioselective catalysts for asymmetric synthesis. The steric bulk can also enhance the stability of the catalyst by preventing deactivation pathways like dimerization.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Adipic acid |

Advanced Analytical Methodologies for Research and Process Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For an organic acid like 3-(p-Tolyl)pentanedioic acid, both gas and liquid chromatography offer powerful solutions, each tailored to different analytical requirements.

Gas chromatography is a high-resolution separation technique, but it is fundamentally limited to thermally stable and volatile compounds. nih.gov Dicarboxylic acids, including this compound, are generally non-volatile due to their high molecular weight and strong intermolecular hydrogen bonding. Therefore, a chemical derivatization step is mandatory to convert the polar carboxyl groups into more volatile ester forms prior to GC-MS analysis. nih.govresearchgate.net

This conversion allows the analyte to be vaporized in the GC inlet and travel through the analytical column for separation. The separated components then enter the mass spectrometer, which provides both quantification and structural identification based on the mass-to-charge ratio of fragmented ions. The resulting mass spectra are highly specific and can be used to unambiguously identify the derivatized analyte by comparing it to spectral libraries or known standards. wordpress.com GC-MS is particularly valued for its high sensitivity and specificity, making it ideal for trace-level analysis. nih.gov

Table 1: Illustrative GC-MS Parameters for Dicarboxylic Acid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | To convert non-volatile carboxylic acids into volatile TMS esters. nih.gov |

| GC Column | HP-5MS (or equivalent non-polar column) | Separates compounds based on their boiling points and interaction with the stationary phase. nih.gov |

| Injector Temperature | 260-280 °C | Ensures rapid volatilization of the derivatized sample. nih.govresearchgate.net |

| Oven Program | Temperature gradient (e.g., 35 °C to 220 °C) | Allows for the separation of a range of compounds with different volatilities. nih.gov |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. nih.gov |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules into a reproducible and identifiable pattern. nih.gov |

| MS Detector | Quadrupole or Ion Trap | Scans and detects the mass fragments of the eluting components. nih.gov |

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the direct analysis of polar and non-volatile compounds like this compound without the need for derivatization. The separation occurs in a liquid mobile phase, which carries the sample through a column packed with a stationary phase.

For organic acids, reverse-phase (RP) HPLC is a common approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a solvent like acetonitrile (B52724) or methanol, often with an acid modifier. sielc.comdovepress.com The modifier, such as phosphoric acid or formic acid, ensures that the carboxylic acid remains in its protonated, less polar form, leading to better retention and peak shape. sielc.com Anion-exchange HPLC can also be employed, which separates molecules based on their negative charge, offering an alternative selectivity for acidic compounds. fishersci.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic tolyl group in the molecule will absorb UV light.

Table 2: Comparison of HPLC Methods for Organic Acid Analysis

| Feature | Reverse-Phase (RP) HPLC | Anion-Exchange HPLC |

|---|---|---|

| Stationary Phase | Non-polar (e.g., C18 silica) | Positively charged (e.g., amine-based ligand) fishersci.com |

| Mobile Phase | Polar (e.g., Acetonitrile/Water with Formic or Phosphoric Acid) sielc.com | Buffered aqueous solution with an organic modifier (e.g., Phosphate buffer/Acetonitrile) fishersci.com |

| Separation Principle | Based on hydrophobicity. | Based on ionic interaction (charge). |

| Typical Application | General-purpose analysis of a wide range of organic acids. | Separation of benzoic, p-toluic, and terephthalic acids. fishersci.com |

| Detector | UV, Mass Spectrometry (MS) | UV, Conductivity |

Derivatization Strategies for Enhanced Analysis

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a specific analytical technique. gcms.cz For this compound, this is primarily done to increase volatility for GC-MS or to enhance detector response in HPLC.

To make dicarboxylic acids amenable to GC-MS analysis, silylation is one of the most common and effective derivatization techniques. nih.gov This process involves replacing the active hydrogen atoms of the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group, -(Si(CH₃)₃). Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. nih.govnih.gov

The reaction converts the polar, non-volatile carboxylic acid into a thermally stable, non-polar, and significantly more volatile trimethylsilyl ester. nih.gov This transformation reduces intermolecular hydrogen bonding, lowers the boiling point of the analyte, and improves its chromatographic behavior, resulting in sharper peaks and increased sensitivity. nih.gov The resulting TMS derivatives are then readily analyzed by GC-MS.

While TMS derivatization targets the carboxylic acid groups, other reagents are designed for different functional groups to enhance analytical detection. One such reagent is p-Tolyl isocyanate (PTI). It is important to note that PTI selectively reacts with hydroxyl (-OH) and sulfhydryl (-SH) functional groups but does not react with carboxylic acid (-COOH) groups. nih.gov

Therefore, p-Tolyl isocyanate would not be used to derivatize the carboxyl groups of this compound itself. Instead, its application lies in the analysis of complex samples where other target analytes, such as alcohols or thiols, are present alongside the dicarboxylic acid. nih.govrsc.org Derivatizing these other compounds with PTI can improve their chromatographic properties or introduce a chromophore for enhanced UV detection in HPLC, aiding in their separation and quantification within a mixture that also contains this compound. The stability of PTI derivatives is a notable advantage, as they are not sensitive to moisture and can be stable for months. nih.gov

Extraction and Purification Methodologies for Research Samples

Before instrumental analysis, this compound often needs to be isolated from a complex sample matrix, such as a reaction mixture, biological fluid, or environmental sample. The goal is to remove interfering substances and concentrate the analyte.

Commonly used techniques include solvent extraction and solid-phase extraction (SPE). mdpi.commdpi.com

Liquid-Liquid Extraction (LLE): This classic technique relies on the differential solubility of the analyte in two immiscible liquids, typically an aqueous phase and an organic solvent. The extraction efficiency can be manipulated by adjusting the pH of the aqueous phase. At a low pH (acidic conditions), the carboxylic acid groups of this compound are protonated (R-COOH), making the molecule less polar and more soluble in an organic solvent like diethyl ether or ethyl acetate. Conversely, at a high pH (basic conditions), the carboxylic acid groups are deprotonated (R-COO⁻), making the molecule ionic and preferentially soluble in the aqueous phase. This pH-dependent solubility allows for selective extraction and purification from neutral or basic impurities.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It uses a solid sorbent material packed into a cartridge or disk to isolate analytes from a liquid sample. For a dicarboxylic acid, an anion-exchange SPE sorbent can be used. At a neutral or slightly basic pH, the negatively charged carboxylate ions will be retained on the positively charged sorbent while neutral or cationic impurities are washed away. The purified this compound can then be eluted by passing a solvent with a low pH (to neutralize the carboxylate groups) or a high salt concentration through the cartridge.

Liquid-Liquid Extraction Techniques for Pentanedioic Acid Recovery

Liquid-liquid extraction (LLE) is a fundamental and effective technique for the selective separation and recovery of this compound from reaction mixtures or crude products. libretexts.org The method leverages the differential solubility of the target compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com The efficiency of the extraction is highly dependent on the pH of the aqueous layer, which governs the ionization state of the dicarboxylic acid.

In its protonated (neutral) form, this compound exhibits greater solubility in organic solvents such as diethyl ether or ethyl acetate. Conversely, in its deprotonated (anionic) state, it becomes highly soluble in the aqueous phase. This pH-dependent behavior allows for a powerful purification strategy.

Detailed Research Findings:

The recovery process typically involves the following steps:

Acid-Base Extraction: The crude product containing this compound is dissolved in a suitable organic solvent. This organic phase is then washed with a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide. The base deprotonates the carboxylic acid groups, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving non-acidic impurities behind in the organic phase. elementlabsolutions.com

Isolation: The aqueous layer is separated and then acidified, typically with a strong acid like hydrochloric acid. This step protonates the carboxylate ions, regenerating the neutral this compound, which, being less soluble in water, may precipitate out or can be re-extracted into a fresh organic solvent. libretexts.org

Back-Extraction for Enhanced Purity: For further purification, a back-extraction can be employed. After the initial extraction into the basic aqueous phase, this phase can be washed with a clean organic solvent to remove any neutral or basic impurities that may have been carried over. The subsequent acidification and re-extraction yield a product of significantly higher purity. elementlabsolutions.com

The choice of organic solvent and the precise control of pH are critical parameters optimized to maximize recovery and purity.

Interactive Data Table: pH-Dependent Partitioning of this compound

| Aqueous Phase pH | Predominant Species | Favored Phase for Compound | Typical Organic Solvents | Purpose |

| < 2 | Fully Protonated (Acid) | Organic | Ethyl Acetate, Diethyl Ether | Extraction from aqueous reaction mixture |

| 4-6 | Partially Ionized | Mixed / Aqueous | - | Avoided range due to poor separation |

| > 8 | Fully Deprotonated (Salt) | Aqueous | - | Separation from neutral/basic impurities |

Crystallization and Chromatographic Purification Techniques

For achieving high-purity this compound suitable for advanced applications, crystallization and chromatography are indispensable techniques. nih.govfrontiersin.org

Crystallization:

Crystallization is a highly selective purification process that separates a compound from its impurities based on differences in solubility. nih.gov The process involves dissolving the crude this compound in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by controlled cooling. As the solution cools, the solubility of the compound decreases, leading to the formation of a crystalline solid lattice that excludes impurities. frontiersin.org

The selection of an appropriate solvent system is the most critical factor. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, polar protic solvents or mixtures are often effective.

Interactive Data Table: Potential Solvent Systems for Crystallization

| Solvent/System | Rationale | Technique |

| Ethanol/Water | The compound is soluble in hot ethanol; adding water as an anti-solvent reduces solubility, inducing crystallization. | Anti-solvent Crystallization |

| Acetic Acid/Water | Acetic acid can dissolve the dicarboxylic acid; controlled addition of water can initiate precipitation. | Anti-solvent Crystallization |

| Toluene (B28343) | The non-polar nature of toluene combined with the aromatic ring of the compound may allow for good solubility at high temperatures. | Cooling Crystallization |

Chromatographic Purification Techniques:

Chromatography provides a higher degree of purification and is also used for the analytical monitoring of reaction progress and purity assessment. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose. sielc.com

A reverse-phase HPLC (RP-HPLC) method is typically employed for the analysis of this compound.

Stationary Phase: A non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used.

Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic modifier like acetonitrile or methanol, is used. sielc.com

pH Control: The mobile phase is often acidified with a small amount of an acid (e.g., formic acid or trifluoroacetic acid). This suppresses the ionization of the carboxylic acid groups, ensuring that the compound is in its neutral form, which leads to better retention, sharper peaks, and more reproducible results on the non-polar stationary phase. researchgate.net

Detection: The presence of the p-tolyl aromatic ring allows for sensitive detection using a UV detector, typically at a wavelength between 254 nm and 270 nm.

This HPLC method can be scaled up from analytical to preparative chromatography for the isolation of highly pure material.

Interactive Data Table: Exemplar HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 5 µm particle size | Standard reverse-phase column for non-polar to moderately polar analytes. |

| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% Formic Acid | Acetonitrile is the organic modifier. Formic acid suppresses ionization of the analyte. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |

| Temperature | 25 °C | Ensures reproducible retention times. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(p-Tolyl)pentanedioic acid derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step syntheses typically involve coupling reactions (e.g., urea formation) with benzoylated intermediates. For example, coupling this compound precursors with radiohalogenated aryl groups (e.g., 4-iodobenzoyl chloride) under anhydrous conditions using triethylamine as a base achieves yields of 57–91% . Critical factors include temperature control (0°C for carboxyl deprotection ), reagent stoichiometry, and purification via HPLC or silica gel chromatography .

Q. How can researchers characterize the structural and physicochemical properties of this compound derivatives?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using H and C NMR, particularly for ureido-linked derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight and radiochemical purity for radiolabeled analogs (e.g., F or I) .

- High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress and isolate intermediates with C18 columns, using trifluoroacetic acid (TFA) in mobile phases to improve resolution .

Q. What analytical methods are suitable for assessing the purity and stability of these compounds in biological matrices?

- Methodological Answer : Radiolabeled derivatives (e.g., F-DCFBC) require stability testing in serum using radio-TLC or size-exclusion chromatography to detect degradation . For non-radioactive analogs, LC-MS with electrospray ionization (ESI) quantifies degradation products under physiological pH (7.4) and temperature (37°C) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of urea-based PSMA inhibitors derived from this compound?

- Methodological Answer : Chiral intermediates (e.g., (S)-configured lysine or glutamate residues) are critical. Protecting groups like 4-methoxybenzyl (PMB) esters preserve stereochemistry during coupling reactions. Deprotection with TFA/water mixtures (95:5 v/v) retains chiral integrity . Enantiomeric excess is validated via chiral HPLC with amylose-based columns .

Q. What strategies optimize the in vivo pharmacokinetics and tumor uptake of this compound-based imaging agents?

- Methodological Answer :

- Linker Design : Adjusting alkyl chain length (e.g., pentyl vs. hexyl) balances lipophilicity and renal clearance. Shorter linkers reduce nonspecific binding but may lower PSMA affinity .

- Radiolabeling : F-fluorobenzoyl derivatives show superior tumor-to-background ratios (8.8 ± 4.7 %ID/g at 30 min post-injection) compared to iodinated analogs due to faster clearance .

- Preclinical Validation : Biodistribution studies in PSMA+ xenograft models (e.g., PC-3 PIP) with SPECT/PET imaging validate target specificity .

Q. How do researchers resolve contradictions in reported inhibitory potencies of structurally similar analogs?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize PSMA inhibition assays using:

- Enzyme Source : Recombinant human PSMA (rhPSMA) at fixed concentrations (e.g., 10 nM) .

- Substrate : NAAG (N-acetylaspartylglutamate) hydrolysis monitored via fluorogenic assays .

- Data Normalization : Correct for batch-to-batch variability in peptide content (e.g., via amino acid analysis) .

Q. What methodologies improve the aqueous solubility of hydrophobic this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.